molecular formula C10H7BrN4S B1522789 5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole CAS No. 1249435-27-5

5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole

Cat. No.: B1522789
CAS No.: 1249435-27-5
M. Wt: 295.16 g/mol
InChI Key: ZSOZQDBIHDJAGJ-UHFFFAOYSA-N
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Description

5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole is a heterocyclic compound that features a unique structure combining imidazo[4,5-b]pyridine and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then subjected to further reactions, such as alkylation and cyclization, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as phase transfer catalysis (PTC) and solid-liquid catalysis are often employed to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole is unique due to its combined imidazo[4,5-b]pyridine and thiazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4S/c1-5-8(16-4-13-5)10-14-7-2-6(11)3-12-9(7)15-10/h2-4H,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOZQDBIHDJAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=NC3=C(N2)C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole
Reactant of Route 2
5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole
Reactant of Route 3
5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole
Reactant of Route 4
5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole
Reactant of Route 5
5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole
Reactant of Route 6
5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole

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